Dilithium;tetrabromonickel(2-)
Overview
Description
Dilithium;tetrabromonickel(2-) is a chemical compound with the formula Li₂NiBr₄. It is commonly used as a catalyst in various chemical reactions and is known for its role in the regioselective preparation of magnetic resonance contrast agents. This compound is typically available as a 0.5 M solution in tetrahydrofuran (THF) and has a molecular weight of 392.19 g/mol .
Mechanism of Action
Target of Action
The primary target of Dilithium Tetrabromonickelate(II) is the tetrabromonickelate anion . This anion contains a doubly-charged nickel atom (Ni 2+) surrounded by four bromide ions in a tetrahedral arrangement . The anion combines with cations to form a series of salts called tetrabromonickelates .
Pharmacokinetics
It is known that the compound forms a dark blue solution in tetrahydrofuran , suggesting it may have good solubility in certain organic solvents. This could potentially influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
It is known to be used as acatalyst for the regioselective preparation of magnetic resonance contrast agents . It is also used as a reagent for the regioselective synthesis of (-)-gallocatechin, synthesis of ATP mimics, and reaction with unsaturated epoxides .
Action Environment
The action of Dilithium Tetrabromonickelate(II) can be influenced by environmental factors such as the presence of certain solvents . For example, solvents that can dissolve tetrabromonickelate include acetone, acetonitrile, methyl ethyl ketone, and nitromethane . The compound’s color and state can also change depending on the temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dilithium;tetrabromonickel(2-) can be synthesized by reacting lithium bromide (LiBr) with nickel(II) bromide (NiBr₂) in an appropriate solvent such as tetrahydrofuran (THF). The reaction typically involves mixing equimolar amounts of the reactants under an inert atmosphere to prevent oxidation. The resulting solution is then filtered to remove any insoluble impurities .
Industrial Production Methods
In an industrial setting, the production of dilithium tetrabromonickelate(II) solution follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors equipped with stirring mechanisms to ensure thorough mixing. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The final product is then subjected to quality control tests to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Dilithium;tetrabromonickel(2-) undergoes various types of chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions where it acts as a catalyst.
Substitution Reactions: It can facilitate the substitution of bromide ions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with dilithium tetrabromonickelate(II) solution include unsaturated epoxides and ATP mimics. The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving dilithium tetrabromonickelate(II) solution depend on the specific reactants and conditions used. For example, it can aid in the regioselective synthesis of (-)-gallocatechin and other complex organic molecules .
Scientific Research Applications
Dilithium;tetrabromonickel(2-) has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Dilithium tetrachlorocuprate(II) solution: Similar in structure but contains copper instead of nickel.
Manganese(II) chloride bis(lithium chloride) complex solution: Contains manganese and is used in different catalytic applications.
Copper(I) cyanide di(lithium chloride) complex solution: Contains copper and cyanide ions and is used in different types of reactions.
Uniqueness
Dilithium;tetrabromonickel(2-) is unique due to its specific catalytic properties and its ability to facilitate regioselective synthesis of complex organic molecules. Its use in the preparation of magnetic resonance contrast agents also sets it apart from other similar compounds .
Properties
IUPAC Name |
dilithium;tetrabromonickel(2-) | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4BrH.2Li.Ni/h4*1H;;;/q;;;;2*+1;+2/p-4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVJDNPHXGKKFIA-UHFFFAOYSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Ni-2](Br)(Br)(Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Br4Li2Ni | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20453236 | |
Record name | AGN-PC-0NF0DX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13826-95-4 | |
Record name | AGN-PC-0NF0DX | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20453236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | di-Lithium tetrabromonickelate(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the role of Lithium Tetrabromonickelate(II) in the hydrobromination of epoxides?
A1: Lithium Tetrabromonickelate(II) acts as a catalyst in the reaction. While the exact mechanism is not detailed in the provided abstract [], it's likely that the Nickel(II) center facilitates the opening of the epoxide ring and subsequent addition of the bromide ion. This catalytic activity allows for the efficient conversion of epoxides to bromohydrins under specific conditions.
Q2: Are there any insights into the selectivity of Lithium Tetrabromonickelate(II) in this specific reaction?
A2: The abstract doesn't elaborate on the selectivity of Lithium Tetrabromonickelate(II) in this reaction []. Further investigation into the full text of the paper would be necessary to determine if the catalyst exhibits regioselectivity (preference for bromide addition to a specific carbon of the epoxide ring) or stereoselectivity (preference for a specific stereoisomer formation).
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